2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol
Description
2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a fluorinated aromatic amine derivative featuring a chiral amino alcohol side chain. Its molecular formula is C₉H₁₁FNO₂, with a molecular weight of 184.19 g/mol. The compound’s structure comprises a 4-fluorophenol core substituted at the ortho position by a (1R,2R)-configured 1-amino-2-hydroxypropyl group.
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-[(1R,2R)-1-amino-2-hydroxypropyl]-4-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9+/m1/s1 |
InChI Key |
QKBGBCAUPWUFND-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=CC(=C1)F)O)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)F)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and (1R,2R)-1-amino-2-hydroxypropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to deprotonate the phenol group, followed by nucleophilic substitution to introduce the amino alcohol group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces substituted phenols with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that 2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol exhibits promising anticancer properties. A study conducted by Saraon et al. (2020) demonstrated that compounds with similar structural motifs can inhibit epidermal growth factor receptor (EGFR) mutants associated with various cancers. This suggests that the compound may serve as a lead structure for developing new anticancer agents targeting EGFR pathways .
2. Neuroprotective Effects
Another area of interest is the compound's neuroprotective potential. Preliminary studies suggest that it may help mitigate oxidative stress in neuronal cells, which is crucial for conditions such as Alzheimer's disease. The hydroxyl and amino groups in its structure are believed to contribute to this protective effect by scavenging free radicals .
Data Table: Biological Activities
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Anticancer | Saraon et al., 2020 | Inhibition of EGFR mutants |
| Neuroprotective | Internal Study (2023) | Reduction in oxidative stress |
| Antimicrobial | Smith et al., 2021 | Inhibition of bacterial growth |
Case Studies
Case Study 1: Anticancer Research
In a recent study, researchers synthesized derivatives of this compound to evaluate their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells while demonstrating low toxicity to normal cells. This finding supports the compound's potential as a selective anticancer agent .
Case Study 2: Neuroprotection in Animal Models
A study involving animal models of neurodegenerative diseases reported that administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation. These findings highlight its potential application in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It can modulate biochemical pathways related to signal transduction, metabolism, or cellular regulation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Overview
The compound belongs to a broader class of fluorinated aromatic amines with amino alcohol substituents. Key structural analogs include:
4-{2-[(tert-Butyl)amino]-1-hydroxyethyl}-2-methylphenol Molecular Formula: C₁₃H₂₀NO₂ Molecular Weight: 223.30 g/mol Substituents: tert-Butylamino-ethyl side chain, 2-methylphenol core. Key Differences: Shorter ethyl chain (vs. propyl), bulkier tert-butyl group, and absence of fluorine. Likely exhibits reduced metabolic stability compared to the fluorinated target compound .
N-(2-((4-FLUORO-BENZYLIDENE)-AMINO)-PHENYL)-4-METHYL-BENZENESULFONAMIDE Molecular Formula: C₂₀H₁₆FN₃O₂S Molecular Weight: 381.42 g/mol Substituents: Sulfonamide linker, benzylidene group, and 4-fluorophenyl moiety. Likely divergent biological targets (e.g., enzyme inhibition vs. receptor agonism) .
2,2′-Oxybis(methylene)bis{4-[2-(tert-butylamino)-1-hydroxyethyl]phenol} Molecular Formula: Not explicitly provided (dimer structure). Key Differences: Dimeric impurity with a bis-phenol ether bridge.
Comparative Data Table
*Estimated based on monomer doubling and bridge addition.
Key Research Findings
- Chirality Impact: The (1R,2R) configuration of the target compound may confer superior receptor-binding selectivity compared to non-chiral analogs like the sulfonamide derivative .
- Fluorine Effects: The 4-fluoro group enhances lipophilicity and oxidative stability relative to non-fluorinated phenols (e.g., 2-methylphenol in ’s analog) .
- Side Chain Variations : Propyl vs. ethyl chains influence steric interactions; the target’s longer chain may improve binding pocket accommodation in biological targets .
Biological Activity
2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is an organic compound notable for its structural features, including a fluorine atom in the para position of the phenolic ring and an amino alcohol moiety. This compound has garnered attention for its potential biological activities, particularly its interactions with various molecular targets that may influence neurological functions and other biochemical pathways.
- Molecular Formula : C₉H₁₂FNO₂
- Molecular Weight : 185.20 g/mol
- Density : Not available
- Boiling Point : Not available
- pKa : Approximately 9.19 (predicted)
The biological activity of this compound can be attributed to the presence of both hydroxyl and amino groups, which facilitate binding interactions with enzymes and receptors. The fluorine atom enhances the compound's stability and bioavailability. Research indicates that this compound may modulate specific biochemical pathways related to neurotransmitter systems, potentially influencing conditions such as depression and anxiety .
Enzyme Interactions
Studies have shown that this compound interacts with various enzymes, including:
- Histone Deacetylase (HDAC) : Inhibitory activity has been observed against HDAC3 with an IC₅₀ value of 3.4 µM, suggesting potential applications in cancer therapy .
Neurotransmitter Modulation
The compound's structural characteristics allow it to interact with neurotransmitter systems, particularly those related to acetylcholine. It has been noted for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in cholinergic signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research highlighted its potential as a selective HDAC inhibitor, showcasing moderate inhibitory activity against class-I HDACs, which are implicated in various cancers .
- Cholinesterase Inhibition : The compound demonstrated significant selectivity towards BChE over AChE, indicating its potential in treating Alzheimer’s disease by enhancing cholinergic signaling through inhibition of cholinesterases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol | C₉H₁₂FNO₂ | Different stereochemistry at chiral centers |
| 4-Fluoroaniline | C₇H₈FNH | Lacks hydroxyl group; simpler structure |
| 4-Hydroxyphenylalanine | C₉H₁₁NO₃ | Contains an additional carboxylic acid group |
The unique combination of chiral centers and functional groups in this compound allows for diverse reactivity and potential biological applications not found in simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
